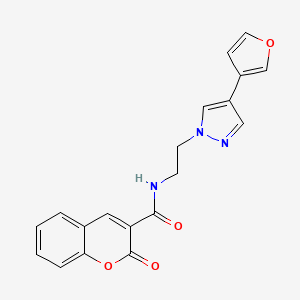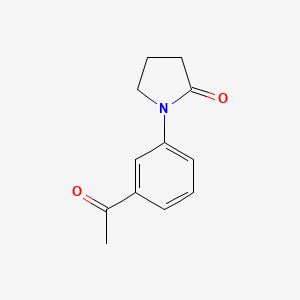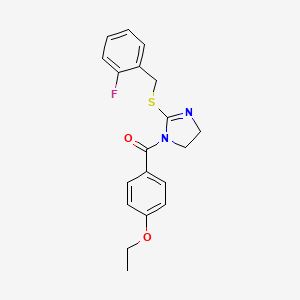
(2E)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C17H14ClNO3S and its molecular weight is 347.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
This class of compounds, including sulfonyl acrylonitriles, has been extensively studied for their synthetic utility and characterization. For instance, Vasin et al. (2015) explored the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones, demonstrating the compound's utility in constructing bioactive heterocycles through 1,3-dipolar cycloaddition reactions (Vasin, V. et al., 2015). Similarly, Kavitha et al. (2006) synthesized a new dipolarophile, showcasing its potential in heterocyclic construction via base-catalyzed reactions (Kavitha, C. et al., 2006).
Anticancer Activity
Research has also been directed towards evaluating the anticancer activities of sulfonyl acrylonitrile derivatives. Tarleton et al. (2011) discovered a family of 2-phenylacrylonitriles showing significant growth inhibition against human cancer cell lines, indicating the compound's potential in anticancer drug development (Tarleton, M. et al., 2011).
Corrosion Inhibition
In the context of materials science, Abu-Rayyan et al. (2022) studied the synthesis and characterization of new acrylamide derivatives, including similar sulfonyl acrylonitrile compounds, for their application as corrosion inhibitors in nitric acid solutions of copper, demonstrating their effectiveness in protecting copper surfaces from corrosion (Abu-Rayyan, A. et al., 2022).
Antiviral Activity
The antiviral potential of sulfonyl acrylonitriles has also been explored. Solomyannyi et al. (2019) developed novel sulfonic cytosine derivatives with promising antiviral activity, highlighting the therapeutic applications of these compounds (Solomyannyi, R. N. et al., 2019).
作用機序
Target of Action
The primary targets of 3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The mode of action of 3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile It’s possible that this compound interacts with its targets through hydrogen bonding, as suggested by the presence of classical N—H…O hydrogen bonds and C–H…O contacts in the crystal structure of a similar compound .
Biochemical Pathways
The biochemical pathways affected by 3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile The compound’s potential to influence fluorescence spectra through excited state intramolecular proton transfer (ESIPT) suggests it may interact with local environments in a way that affects biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile . For instance, the compound’s fluorescence properties suggest that its action may be strongly influenced by the local environment .
特性
IUPAC Name |
(E)-3-(3-chloro-4-methoxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-12-3-6-14(7-4-12)23(20,21)15(11-19)9-13-5-8-17(22-2)16(18)10-13/h3-10H,1-2H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPCVYYAXVOIPO-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=C(C=C2)OC)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC(=C(C=C2)OC)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2548783.png)
![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2548784.png)


![2-{[1-(2,6-diethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2548790.png)

![3-amino-7,7-dimethyl-N-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2548796.png)




